

An In-Depth Technical Guide to ATTO 565 Cadaverine for Enzyme Labeling

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Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

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This guide provides a comprehensive overview of **ATTO 565 cadaverine** as a fluorescent substrate for the site-specific labeling of enzymes and other proteins through the action of transglutaminases. It covers the fundamental properties of the fluorophore, detailed methodologies for enzymatic conjugation, and the necessary tools for visualizing the labeling process.

Introduction: Transglutaminase-Mediated Protein Labeling

Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ -carboxamide group of a glutamine residue and the ϵ -amino group of a lysine residue.[1] Crucially for bio-conjugation, TGases exhibit broad specificity for their amine-containing substrate, allowing for the incorporation of various primary amine-functionalized molecules, such as fluorescent probes.[1] This enables the site-specific labeling of proteins that either naturally contain accessible glutamine residues or have been engineered to include a specific "Q-tag".[2][3] Guinea pig liver transglutaminase (gpTGase) is a commonly used TGase for this purpose.[1][2]

ATTO 565 cadaverine is a fluorescent probe belonging to the rhodamine family of dyes.[4][5] It features a cadaverine linker, which provides the primary amine necessary for it to act as a

substrate for transglutaminases.[4] This allows for the covalent attachment of the bright and photostable ATTO 565 fluorophore to a target protein.[6]

Properties of ATTO 565 Cadaverine

ATTO 565 is a bright and photostable fluorescent dye, making it well-suited for a variety of applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. [5][7] Its key characteristics are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	564 nm	[4]
Emission Maximum (λ_{em})	590 nm	[4]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[4][7]
Fluorescence Quantum Yield (η_{fl})	90%	[4][7]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[4]
Molecular Weight	796 g/mol	[4]

Enzymatic Labeling of Proteins with ATTO 565 Cadaverine

The following section details the experimental protocols for the site-specific labeling of a target protein containing an accessible glutamine residue or a Q-tag using **ATTO 565 cadaverine** and transglutaminase.

Site-Specific Labeling with Q-tags

For precise control over the labeling site, proteins can be genetically engineered to include a short peptide sequence known as a Q-tag, which serves as an efficient substrate for transglutaminase.

Commonly Used Q-tag Sequences:

Q-tag	Sequence
Q1	PNPQLPF
Q2	PKPQQFM
Q3	GQQQLG

Experimental Protocol: In Vitro Protein Labeling

This protocol provides a general framework for the labeling of a Q-tagged protein with **ATTO 565 cadaverine**. Optimization of reagent concentrations and reaction times may be necessary for specific target proteins.

Materials:

- Q-tagged target protein
- **ATTO 565 cadaverine**
- Guinea Pig Liver Transglutaminase (gpTGase)
- Calcium Chloride (CaCl₂)
- Reaction Buffer (e.g., Tris buffer, pH 7.5)
- Quenching Buffer (e.g., EDTA)
- Purification column (e.g., size-exclusion chromatography)

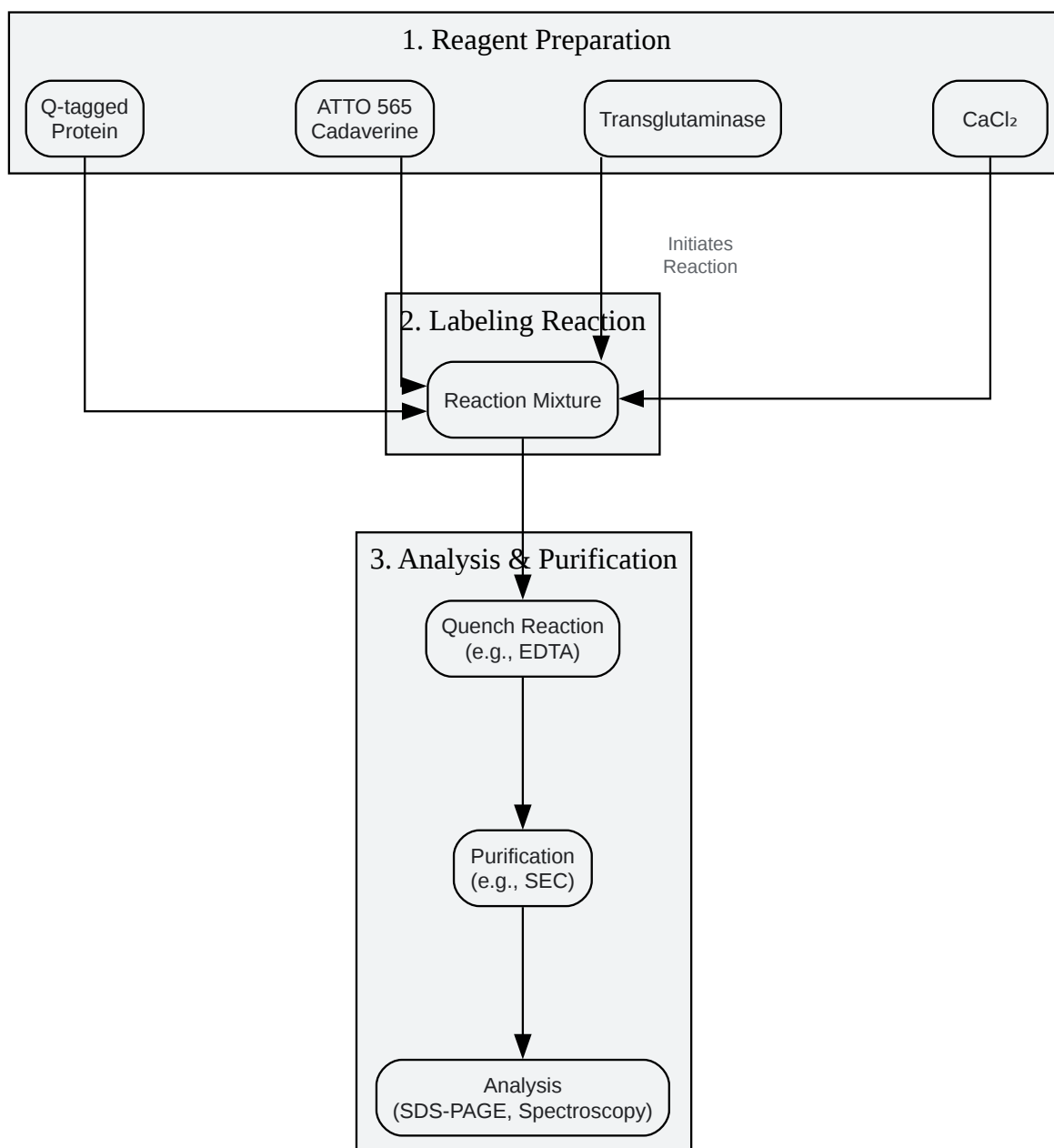
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the Q-tagged protein in the reaction buffer.
 - Prepare a stock solution of **ATTO 565 cadaverine** in an appropriate solvent (e.g., DMSO).
 - Prepare a stock solution of gpTGase in a suitable buffer.

- Prepare a stock solution of CaCl_2 .
- Labeling Reaction:
 - In a microcentrifuge tube, combine the Q-tagged protein, **ATTO 565 cadaverine**, and CaCl_2 in the reaction buffer.
 - Initiate the reaction by adding gpTGase.
 - Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
- Reaction Quenching:
 - Stop the reaction by adding a quenching buffer containing a chelating agent like EDTA to sequester the Ca^{2+} ions, which are essential for TGase activity.
- Purification:
 - Separate the labeled protein from unreacted **ATTO 565 cadaverine** and the transglutaminase using a suitable purification method, such as size-exclusion chromatography.
- Analysis:
 - Confirm the successful labeling of the target protein by methods such as SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy.

Visualizing the Process

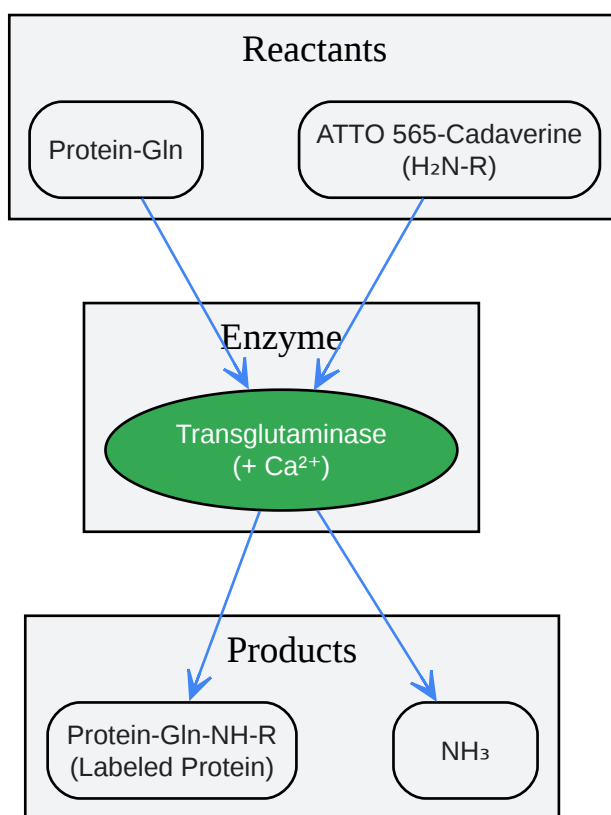
Transglutaminase-Mediated Labeling Workflow



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Caption: Workflow for transglutaminase-mediated protein labeling.

Enzymatic Reaction Mechanism



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Caption: Transglutaminase-catalyzed labeling reaction.

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